![molecular formula C26H24N2O B2902042 1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine CAS No. 866145-40-6](/img/structure/B2902042.png)
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine
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Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine, also known as 1-inden-5-yl-4-propylphenoxyphthalazine (IPPP) is an organic compound that has been used in a number of scientific research applications due to its unique properties. IPPP has been used in the synthesis of various compounds, in the study of the mechanism of action of drugs, and in the investigation of biochemical and physiological effects.
Scientific Research Applications
IPPP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 1,2-dihydro-1H-inden-5-yl-4-(4-propylphenoxy)phthalazines, which have been used as antifungal agents. IPPP has also been used in the study of the mechanism of action of drugs, such as antibiotics, as well as in the investigation of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of IPPP is not yet fully understood. However, it is believed that IPPP may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to an increase in the concentration of acetylcholine, which could result in various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPPP are not yet fully understood. However, it is believed that IPPP may have a number of effects on the body, including an increase in the concentration of acetylcholine, which could lead to increased alertness and improved cognitive function. In addition, IPPP may also have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of IPPP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is non-toxic and non-volatile, making it safe to use in laboratory experiments. However, there are also a number of limitations to the use of IPPP in laboratory experiments. For example, it is not very stable, and it can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for the use of IPPP in scientific research. One potential direction is the development of new drugs based on IPPP. Another potential direction is the investigation of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of IPPP as a reagent in the synthesis of other compounds.
Synthesis Methods
IPPP can be synthesized using a variety of methods. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base. This reaction produces an ether, which can be further reacted with an aldehyde or ketone to form IPPP. Other methods for synthesizing IPPP include the Ullmann reaction, the Stetter reaction, and the Buchwald-Hartwig reaction.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-2-6-18-11-15-22(16-12-18)29-26-24-10-4-3-9-23(24)25(27-28-26)21-14-13-19-7-5-8-20(19)17-21/h3-4,9-17H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEGFXAVEABNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine |
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